3-Deoxysucrose
CAS No.: 102039-75-8
Cat. No.: VC20744011
Molecular Formula: C12H22O10
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102039-75-8 |
|---|---|
| Molecular Formula | C12H22O10 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | (2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
| Standard InChI | InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1 |
| Standard InChI Key | KKBBKUOGNQMNRX-FCYDWXPZSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O |
| SMILES | C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
| Canonical SMILES | C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
Introduction
Chemical Structure and Properties
3-Deoxysucrose (CAS No.: 102039-75-8) is a deoxysugar derivative with the molecular formula C12H22O10 and a molecular weight of 326.3 g/mol. Its IUPAC name is (2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol. As the name suggests, the primary structural characteristic that distinguishes 3-Deoxysucrose from sucrose is the replacement of a hydroxyl group with a hydrogen atom at the third carbon position.
The structural modification of removing the hydroxyl group at C-3 significantly impacts the compound's physical and chemical properties. Research on deoxysugars indicates that C-3 deoxygenation generally imparts greater instability compared to deoxygenation at C-2 or C-4 positions, as evidenced by increases in free energy . This instability can be attributed to the disruption of hydrogen bonding networks that typically stabilize carbohydrate structures.
| Deoxygenation Position | Relative Gibbs Free Energy Increase (kcal mol⁻¹) | Common Conformational Result |
|---|---|---|
| C-2 Deoxygenation | 0.00-4.91 | Variable anomeric preference |
| C-3 Deoxygenation | 5.26-5.78 | Decreased stability |
| C-4 Deoxygenation | 1.29-5.14 | Often β-anomer preference |
Note: Data derived from computational studies on various deoxysugar isomers
Biological Significance
3-Deoxysucrose has several biological implications, particularly in the context of diabetes and glycation processes. Glycation, the non-enzymatic reaction between reducing sugars and proteins, is a key process in which compounds like 3-Deoxysucrose may participate. This process is implicated in the development of diabetic complications and age-related disorders.
The absence of the hydroxyl group at the C-3 position likely influences how 3-Deoxysucrose interacts with biological molecules compared to sucrose. This structural difference may alter its reactivity in biochemical reactions, particularly those involving glycosidic bond formation or hydrolysis.
Comparison with Other Deoxysugars
The biological behavior of 3-Deoxysucrose can be better understood by comparing it with other deoxysugars. For instance, research on 3-deoxyhexuloses indicates that these compounds are metabolites of 3-deoxyglucosone, a dicarbonyl sugar synthesized through the Maillard reaction . Such compounds have been implicated in various biological processes, including protein modification and cellular stress responses.
Research Findings and Applications
| Deoxysugar | Preferred Anomer | Free Energy Difference (kcal mol⁻¹) |
|---|---|---|
| 3-deoxy-D-arabino-hexopyranose | α-anomer | 0.24 |
| 3,6-dideoxy-D-arabino-hexopyranose | β-anomer | 0.02 |
| 3-deoxy-D-arabino-hexonic acid | β-anomer | 0.14 |
| 4-deoxy-D-ribo-hexopyranose | β-anomer | 0.26-1.37 |
| 3-deoxy-D-lyxo-hexopyranose | β-anomer | 0.26-1.37 |
Applications and Future Perspectives
Understanding the structural and biochemical properties of 3-Deoxysucrose has implications for various fields, including:
-
Diabetes Research: As a compound involved in glycation processes, 3-Deoxysucrose may provide insights into the biochemical mechanisms underlying diabetic complications.
-
Food Chemistry: The participation of deoxysugars like 3-Deoxysucrose in the Maillard reaction makes them relevant to food science, particularly in understanding flavor development and food browning processes.
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Synthetic Chemistry: The unique reactivity profiles of deoxysugars make them valuable building blocks for the synthesis of complex carbohydrates and glycoconjugates.
Structural Comparison with Related Compounds
To better contextualize 3-Deoxysucrose, it is useful to compare its structure and properties with related compounds, particularly sucrose and other deoxysugars.
Table 3: Comparison of 3-Deoxysucrose with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Relative Stability |
|---|---|---|---|---|
| Sucrose | C12H22O11 | 342.3 | Complete hydroxylation | Higher |
| 3-Deoxysucrose | C12H22O10 | 326.3 | Missing OH at C-3 | Lower |
| 3-Deoxyhexulose | C6H12O5 | 164.16 | Deoxyketohexose structure | Variable |
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